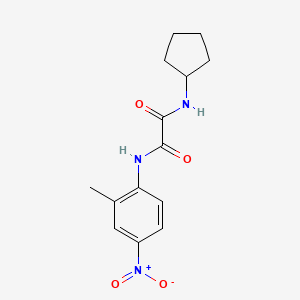

N1-cyclopentyl-N2-(2-methyl-4-nitrophenyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

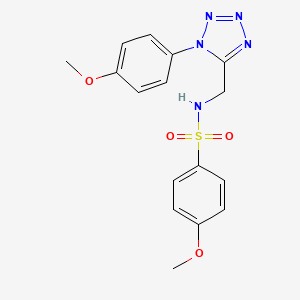

N1-cyclopentyl-N2-(2-methyl-4-nitrophenyl)oxalamide is a chemical compound that belongs to the class of oxalamides. Oxalamides are compounds characterized by the presence of the oxalamide functional group, which consists of two amide groups connected to the same carbon atom. The specific structure of N1-cyclopentyl-N2-(2-methyl-4-nitrophenyl)oxalamide indicates that it has a cyclopentyl group and a 2-methyl-4-nitrophenyl group attached to the nitrogen atoms of the oxalamide moiety.

Synthesis Analysis

The synthesis of related oxalamide compounds has been explored in the literature. For instance, a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed, which involves the classical Meinwald rearrangement and a new rearrangement sequence . Although this paper does not specifically mention N1-cyclopentyl-N2-(2-methyl-4-nitrophenyl)oxalamide, the methodology described could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

Chemical Reactions Analysis

The chemical reactivity of oxalamides can vary depending on the substituents attached to the nitrogen atoms. The paper on N-alkyl-N-cyclopropylanilines discusses the reactivity of these compounds with nitrous acid, leading to the cleavage of the cyclopropyl group and the formation of various products . While this does not directly pertain to N1-cyclopentyl-N2-(2-methyl-4-nitrophenyl)oxalamide, it suggests that the cycloalkyl group in oxalamides could potentially undergo similar reactions under certain conditions.

Physical and Chemical Properties Analysis

Applications De Recherche Scientifique

Synthesis Methodologies

- A study by Mamedov et al. (2016) developed a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, which is applicable to the synthesis of similar compounds like N1-cyclopentyl-N2-(2-methyl-4-nitrophenyl)oxalamide. This method is operationally simple and high yielding, making it useful for synthesizing anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

DNA-Binding Studies

- Tahir et al. (2015) conducted DNA interaction studies on similar compounds to N1-cyclopentyl-N2-(2-methyl-4-nitrophenyl)oxalamide, revealing insights into their potential anti-cancer properties. These studies used techniques like cyclic voltammetry and UV–vis spectroscopy, suggesting the significance of these compounds in medical research (Tahir et al., 2015).

Biodegradation and Environmental Impact

- Bhushan et al. (2000) explored the chemotaxis and biodegradation of methyl-4-nitrophenol by Ralstonia sp. SJ98, which is relevant for understanding the environmental impact and degradation pathways of similar compounds like N1-cyclopentyl-N2-(2-methyl-4-nitrophenyl)oxalamide. This study contributes to environmental decontamination and bioremediation efforts (Bhushan et al., 2000).

Photocatalytic Activity

- Chakraborty et al. (2021) reported on the microwave-assisted synthesis of Ag2O-ZnO composite nanocones for the electrochemical detection and photodegradation of 4-Nitrophenol. This research is relevant for the detection and removal of nitrophenol derivatives, which could include compounds similar to N1-cyclopentyl-N2-(2-methyl-4-nitrophenyl)oxalamide, from environmental samples (Chakraborty et al., 2021).

Propriétés

IUPAC Name |

N-cyclopentyl-N'-(2-methyl-4-nitrophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4/c1-9-8-11(17(20)21)6-7-12(9)16-14(19)13(18)15-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,15,18)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMRFJJIVERATMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NC2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-cyclopentyl-N2-(2-methyl-4-nitrophenyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(4-fluorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2508566.png)

![4-[(4-Chlorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2508568.png)

![N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2508572.png)

![2-[5-amino-3-(4-propylphenyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B2508580.png)

![8-(3,4-Dichlorophenyl)-2-methyl-4-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2508586.png)

![4-(3-allyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide](/img/structure/B2508587.png)